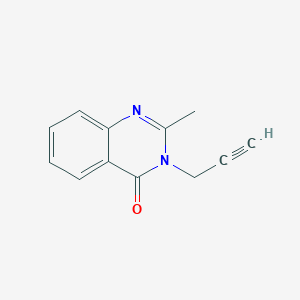
2-Methyl-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often found in natural products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with propargyl bromide in the presence of a base, followed by cyclization to form the quinazolinone ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-Methyl-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially leading to new derivatives with altered biological activities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
2-Methyl-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methyl-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms and molecular targets.
相似化合物的比较
Similar Compounds
- 2-Methyl-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinazolin-4-one
- 2-Methyl-3-(prop-2-yn-1-yl)-quinazolin-4-one
- 2-Methyl-3-(prop-2-yn-1-yl)-3,4-dihydroquinazoline
Uniqueness
2-Methyl-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, which include the presence of a prop-2-yn-1-yl group and a dihydroquinazolinone ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
分子式 |
C12H10N2O |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
2-methyl-3-prop-2-ynylquinazolin-4-one |
InChI |
InChI=1S/C12H10N2O/c1-3-8-14-9(2)13-11-7-5-4-6-10(11)12(14)15/h1,4-7H,8H2,2H3 |
InChI 键 |
NNEMKTUKRPZJGY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


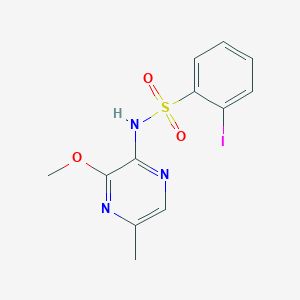
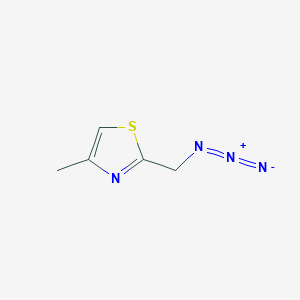
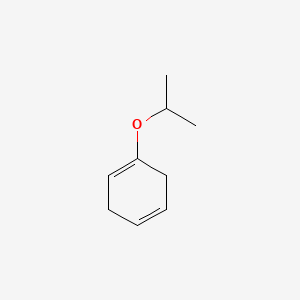
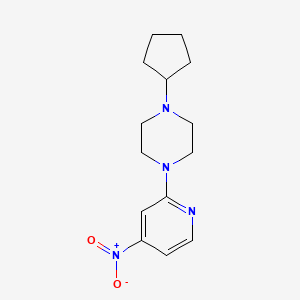
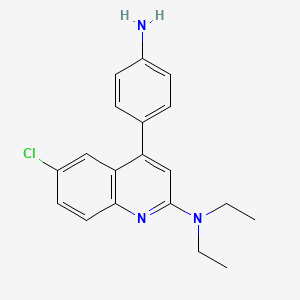
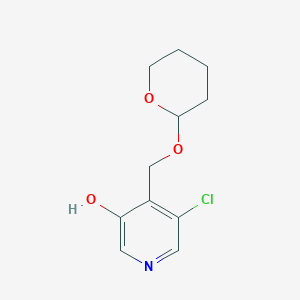
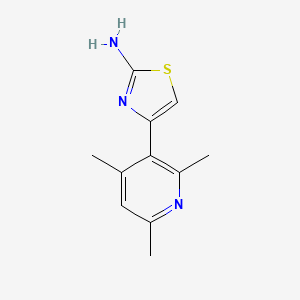
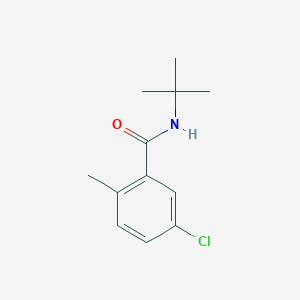
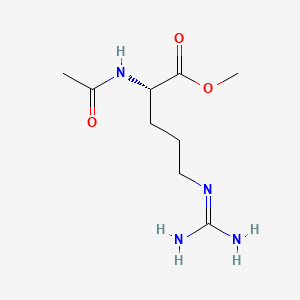
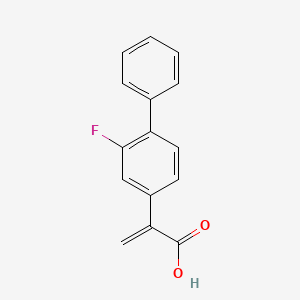
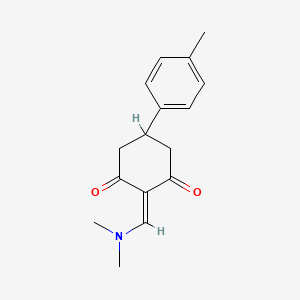
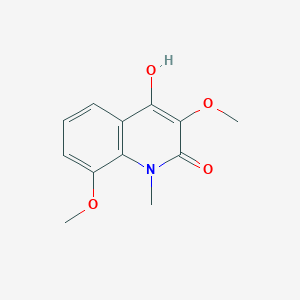
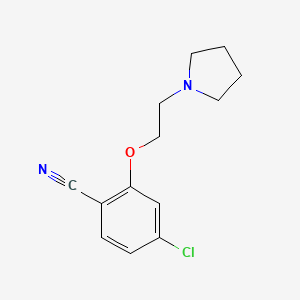
![Cyclobutanecarboxaldehyde, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B8354303.png)
